molecular formula C4H6BrN3 B12955882 (4-Bromo-1H-imidazol-2-YL)methanamine

(4-Bromo-1H-imidazol-2-YL)methanamine

Cat. No.: B12955882
M. Wt: 176.01 g/mol
InChI Key: BCIUUUHYPFQFAF-UHFFFAOYSA-N
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Description

(5-bromo-1H-imidazol-2-yl)methanamine is a heterocyclic compound featuring a bromine atom at the 5-position of the imidazole ring and a methanamine group at the 2-position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 5-bromoimidazole with formaldehyde and ammonium chloride under acidic conditions to yield the desired compound .

Industrial Production Methods: Industrial production of (5-bromo-1H-imidazol-2-yl)methanamine may involve large-scale bromination and subsequent amination reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(5-bromo-1H-imidazol-2-yl)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-bromo-1H-imidazol-2-yl)methanamine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Imidazole: The parent compound, lacking the bromine and methanamine groups.

    2-methylimidazole: Similar structure but with a methyl group at the 2-position instead of methanamine.

    5-chloro-1H-imidazol-2-yl)methanamine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: (5-bromo-1H-imidazol-2-yl)methanamine is unique due to the presence of both the bromine atom and the methanamine group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the methanamine group provides additional sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C4H6BrN3

Molecular Weight

176.01 g/mol

IUPAC Name

(5-bromo-1H-imidazol-2-yl)methanamine

InChI

InChI=1S/C4H6BrN3/c5-3-2-7-4(1-6)8-3/h2H,1,6H2,(H,7,8)

InChI Key

BCIUUUHYPFQFAF-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)CN)Br

Origin of Product

United States

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